molecular formula C21H22FN5O B2435790 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1396871-09-2

2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2435790
CAS RN: 1396871-09-2
M. Wt: 379.439
InChI Key: ARGWTNASUHEZSU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22FN5O and its molecular weight is 379.439. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone have been synthesized and evaluated for antimicrobial activity. For instance, L. Yurttaş et al. (2016) synthesized dithiocarbamate derivatives with antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).

Imaging Dopamine Receptors

O. Eskola et al. (2002) synthesized a derivative for imaging dopamine D4 receptors, highlighting its potential application in neurological research (Eskola et al., 2002).

Medicinal Chemistry Applications

V. Balaraju et al. (2019) reported on the synthesis and docking studies of a compound structurally similar to 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone, demonstrating its significance in medicinal chemistry (Balaraju et al., 2019).

Synthesis of Novel Derivatives for Various Applications

M. A. Bhat et al. (2018) synthesized novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety, illustrating the versatility of such compounds in chemical synthesis (Bhat et al., 2018).

Antineoplastic Properties

A study on flumatinib, a tyrosine kinase inhibitor, by Aishen Gong et al. (2010) indicated the relevance of compounds with a similar structure in the treatment of chronic myelogenous leukemia (Gong et al., 2010).

Antiproliferative Activity Against Cancer Cell Lines

L. Mallesha et al. (2012) synthesized derivatives and evaluated their antiproliferative effect against human cancer cell lines, indicating potential therapeutic applications (Mallesha et al., 2012).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-16-23-19(25-8-2-3-9-25)15-20(24-16)26-10-12-27(13-11-26)21(28)14-17-4-6-18(22)7-5-17/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGWTNASUHEZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.